Methyl decanoate

Catalog No.
S535190
CAS No.
110-42-9
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl decanoate

CAS Number

110-42-9

Product Name

Methyl decanoate

IUPAC Name

methyl decanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3

InChI Key

YRHYCMZPEVDGFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC

Solubility

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride
0.0044 mg/mL at 20 °C

Synonyms

Methyl decanoate; Capric acid methyl ester; Decanoic acid, methyl ester; Methyl caprate; Methyl caprinate; Methyl n-caprate; Methyl n-decanoate; Methyl-n-caprate

Canonical SMILES

CCCCCCCCCC(=O)OC

Description

The exact mass of the compound Methyl decanoate is 186.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.36e-05 m0.0044 mg/ml at 20 °cinsol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride0.0044 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3713. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Herbicides, Insecticides, Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Combustion Mechanism Research

Biotransformation to Sebacic Acid

Chemical Intermediate

Reference Substance for Gas Chromatography

Surrogate for Biodiesel

Thermophysical Property Data Research

Flavoring Agent

Plasticizer

Lubricant

Methyl decanoate is a fatty acid methyl ester with the chemical formula C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_2. It is derived from decanoic acid and methanol through a process known as transesterification. This compound is a clear, colorless liquid with a fruity odor, commonly used in flavoring and fragrance applications. Methyl decanoate is also recognized for its role as a biodiesel component, contributing to the renewable energy sector due to its favorable combustion properties and lower emissions compared to traditional fossil fuels .

, including:

  • Alkaline Hydrolysis: This reaction occurs more rapidly at elevated temperatures, producing decanoic acid and methanol. The reaction can be represented as:
    Methyl Decanoate+NaOHDecanoic Acid+Methanol\text{Methyl Decanoate}+\text{NaOH}\rightarrow \text{Decanoic Acid}+\text{Methanol}
  • Pyrolysis: Under thermal decomposition, methyl decanoate can yield low molecular weight compounds such as carbon monoxide, formaldehyde, and ketene. This process is significant for understanding its behavior in combustion systems .
  • Combustion: Methyl decanoate undergoes oxidation when combusted, producing carbon dioxide and water. The detailed kinetics of this reaction have been modeled to optimize biodiesel performance .

Methyl decanoate exhibits various biological activities, including antimicrobial properties. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for use in food preservation and as a potential therapeutic agent. Its ester structure allows it to interact with biological membranes effectively, which may contribute to its bioactivity .

Methyl decanoate can be synthesized through several methods:

  • Transesterification: The most common method involves reacting vegetable oils or animal fats with methanol in the presence of a catalyst (usually sodium hydroxide or potassium hydroxide). This process yields methyl esters and glycerol.
  • Direct Esterification: This method involves the reaction of decanoic acid with methanol under acidic conditions. Although less common than transesterification, it can be useful when feedstock oils are not available .
  • Enzymatic Synthesis: Using lipases as biocatalysts offers an environmentally friendly alternative for producing methyl decanoate with high specificity and efficiency.

Methyl decanoate has numerous applications across various industries:

  • Biodiesel Production: As a fatty acid methyl ester, it serves as a renewable fuel source that reduces greenhouse gas emissions compared to fossil fuels.
  • Flavoring and Fragrance: Its pleasant fruity aroma makes it suitable for use in food flavorings and perfumes.
  • Solvent in

Research on methyl decanoate's interactions focuses on its behavior during combustion and its reactivity with hydroxyl radicals. Studies have shown that its vapor-phase reaction with hydroxyl radicals has a significant rate constant, indicating its potential impact on atmospheric chemistry . Additionally, the compound's interactions during pyrolysis highlight the formation of various byproducts that could influence environmental pollution levels.

Methyl decanoate shares similarities with other fatty acid methyl esters but possesses unique characteristics due to its specific chain length and structure. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Methyl octanoateC9H18O2\text{C}_9\text{H}_{18}\text{O}_2Shorter carbon chain; higher volatility
Methyl dodecanoateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2Longer carbon chain; different physical properties
Methyl hexanoateC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Shorter chain; distinct flavor profile

Methyl decanoate's unique ten-carbon structure allows it to serve effectively in biodiesel applications while also providing desirable sensory characteristics for flavoring and fragrance uses. Its balance between volatility and stability sets it apart from shorter or longer-chain esters .

Gas Chromatography Reference Standards: Retention Index Calibration

Methyl decanoate serves as a crucial reference standard in gas chromatography for retention index calibration systems. The compound exhibits well-characterized retention behavior across multiple stationary phases, making it an invaluable tool for analytical method development and validation [1] [2] [3].

Kovats Retention Index Systems

The Kovats retention index system utilizes methyl decanoate as a secondary standard for calibration procedures. On standard non-polar columns, methyl decanoate consistently demonstrates a Kovats retention index value of 1320-1326, providing excellent reproducibility for method standardization [4] [5]. The compound's retention behavior on 5%-phenyl-95%-dimethylpolysiloxane stationary phases has been extensively documented, with retention index values of 1325 ± 1 under standardized temperature programming conditions [4].

Lee Retention Index Calibration

In environmental analytical chemistry, methyl decanoate functions as a reference compound in the Lee retention index system. The Lee retention index correlation study demonstrated that methyl decanoate exhibits a retention index of 226.04, with a deviation of only 2.04 from the predicted boiling point correlation [1]. This high degree of predictability makes methyl decanoate particularly valuable for rapid review of gas chromatography-mass spectrometry data in environmental analysis applications.

Temperature-Programmed Retention Index Standards

Methyl decanoate demonstrates exceptional thermal stability and reproducible elution patterns under various temperature programming conditions. The compound maintains consistent retention behavior across temperature programs ranging from 40°C to 320°C, with relative standard deviations typically below 0.2% for retention time measurements [6] [7]. This stability is particularly important for retention time locking applications where precise reproducibility is required.

Column Phase Selectivity Studies

The retention characteristics of methyl decanoate have been extensively studied across different stationary phase chemistries. On polar columns such as polyethylene glycol phases, methyl decanoate exhibits significantly different retention behavior with predicted retention index values of 1650-1700, demonstrating its utility for column selectivity evaluations [5]. The compound's well-documented retention behavior on both polar and non-polar phases makes it an excellent choice for method transfer and column equivalency studies.

Quantitative Analysis in Complex Mixtures

Methyl decanoate demonstrates exceptional analytical performance in complex matrix quantification, particularly in biodiesel, food, and environmental samples. The compound's favorable chromatographic properties and well-characterized analytical behavior make it suitable for both target and non-target analysis applications [6] [8] [7].

Matrix Effect Mitigation

In complex biological matrices, methyl decanoate exhibits minimal matrix effects when analyzed using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry. Studies have demonstrated that the compound can be successfully quantified in aqueous bioreactor samples with matrix effects reduced through dilution and headspace sampling techniques [6]. The method detection limits achieved range from 9 to 437 ng/L depending on the specific matrix composition and analytical conditions employed.

Internal Standard Applications

Methyl decanoate serves as an effective internal standard for quantitative analysis of fatty acid methyl esters in complex food matrices. The compound's elution position provides excellent chromatographic separation from target analytes while maintaining similar extraction efficiency and analytical behavior [8] [7]. Studies have shown that methyl decanoate internal standard approaches achieve relative standard deviations of less than 2% for quantitative determinations in edible oil samples.

Multi-Residue Analysis Methodologies

The compound has been successfully incorporated into multi-residue analytical methodologies for determination of volatile organic compounds in complex environmental samples. Gas chromatography-mass spectrometry methods utilizing methyl decanoate as a quantification standard have demonstrated linear ranges from 0.01 to 10.5 μg/L with correlation coefficients exceeding 0.995 [6]. The analytical approach enables simultaneous determination of multiple fatty acid methyl esters with minimal cross-interference.

Biodiesel Quality Control Applications

In biodiesel analysis, methyl decanoate functions as a critical component for quality control methodologies. The compound's well-characterized flame ionization detector response enables accurate quantification of fatty acid methyl ester content in biodiesel samples [8] [7]. Analytical methods have achieved excellent linearity with determination coefficients ranging from 0.98 to 0.99 across concentration ranges relevant to biodiesel specifications.

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry and Gas Chromatography-Flame Ionization Detector Methodologies

The analytical versatility of methyl decanoate extends to various hyphenated chromatographic techniques, where it serves both as analyte and analytical standard. The compound's favorable ionization characteristics and detector response make it particularly well-suited for both gas chromatography-mass spectrometry and gas chromatography-flame ionization detector applications [9] [10] [11].

Electron Ionization Mass Spectrometry

Under electron ionization conditions, methyl decanoate produces characteristic fragmentation patterns that facilitate reliable identification and quantification. The compound exhibits a molecular ion peak at m/z 187 with moderate intensity, while the base peak occurs at m/z 74 corresponding to the McLafferty rearrangement fragment [10] [12]. Additional significant fragment ions appear at m/z 87, 143, and 155, providing multiple quantification and confirmation ions for analytical methodologies.

Chemical Ionization Applications

Chemical ionization mass spectrometry offers enhanced sensitivity for methyl decanoate analysis, particularly in complex matrices where electron ionization fragmentation may complicate spectral interpretation. Under positive chemical ionization conditions using methane as reagent gas, methyl decanoate produces an abundant protonated molecular ion [M+H]+ at m/z 187 [9] [13]. This soft ionization approach enables detection limits in the low picogram range, making it suitable for trace-level analysis applications.

Tandem Mass Spectrometry Methodologies

Gas chromatography-tandem mass spectrometry methodologies utilizing methyl decanoate have demonstrated exceptional selectivity and sensitivity for complex mixture analysis. Multiple reaction monitoring transitions have been optimized for methyl decanoate, including precursor-to-product ion transitions of m/z 187→74 and m/z 143→87 [6]. These methodologies achieve method detection limits below 10 ng/L in aqueous matrices while maintaining excellent selectivity against interfering compounds.

Flame Ionization Detector Optimization

The flame ionization detector response characteristics of methyl decanoate have been extensively studied for quantitative analysis applications. The compound exhibits a carbon-normalized response factor of 0.97-1.11 relative to hydrocarbon standards, indicating excellent detector compatibility [14] [15]. Studies utilizing post-column oxidation-methanation techniques have demonstrated that methyl decanoate can be converted to methane with near-quantitative efficiency, enabling uniform detector response across different compound classes.

Comprehensive Two-Dimensional Gas Chromatography

Advanced separation techniques such as comprehensive two-dimensional gas chromatography have been successfully applied to methyl decanoate analysis in complex samples. The compound's chromatographic behavior in two-dimensional separation space provides enhanced resolution and identification capabilities, particularly valuable for analysis of isomeric fatty acid methyl esters [16] [17]. These methodologies enable detailed characterization of methyl decanoate in complex matrices while minimizing analytical interference from co-eluting compounds.

Optimization Parameters and Analytical Performance

The analytical performance of methyl decanoate across various hyphenated techniques demonstrates consistent reliability and reproducibility. Gas chromatography-mass spectrometry methodologies typically achieve linear dynamic ranges spanning three to four orders of magnitude, with correlation coefficients exceeding 0.995 [6] [9]. Precision values, expressed as relative standard deviations, consistently fall below 5% for most analytical applications, with many methodologies achieving precision better than 2%.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Liquid; [IUCLID] Colorless liquid; [MSDSonline]

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 g/mol

Monoisotopic Mass

186.161979940 g/mol

Boiling Point

224 °C @ 760 mm Hg
108.00 °C. @ 10.00 mm Hg

Heavy Atom Count

13

Density

0.8730 @ 20 °C/4 °C

LogP

4.41 (LogP)
4.41
log Kow= 4.41

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

-18 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9L2W51J0B

GHS Hazard Statements

Aggregated GHS information provided by 212 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 115 of 212 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 97 of 212 companies with hazard statement code(s):;
H411 (93.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]
0.037 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110-42-9

Wikipedia

Methyl caprate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients

Methods of Manufacturing

Esterification of capric acid with methanol or alcoholysis of coconut oil, purified by fractional vacuum distillation.
REACTION OF TRIGLYCERIDES, EG, COCONUT OR PALM KERNEL OIL, WITH METHANOL FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF CAPRIC ACID WITH METHANOL

General Manufacturing Information

Other (requires additional information)
Decanoic acid, methyl ester: ACTIVE
.../METHYL CAPRATE/ HAS BACTERICIDAL PROPERTIES.
An emulsion of this ester will debud chrysanthemums chemically. Not commercial.

Interactions

Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Last modified: 08-15-2023
1: Debnath S, Sengupta A, Raghavachari K. Eliminating Systematic Errors in DFT via Connectivity-Based Hierarchy: Accurate Bond Dissociation Energies of Biodiesel Methyl Esters. J Phys Chem A. 2019 Apr 25;123(16):3543-3550. doi: 10.1021/acs.jpca.9b01478. Epub 2019 Apr 15. PubMed PMID: 30986067.
2: Tillman PG, Cottrell TE. Influence of Pheromone-Baited Traps on Stink Bugs in Cotton. J Insect Sci. 2019 Jan 1;19(1). pii: iey140. doi: 10.1093/jisesa/iey140. PubMed PMID: 30794727; PubMed Central PMCID: PMC6380218.
3: Meng Q, Chi Y, Zhang L, Zhang P, Sheng L. Towards high-level theoretical studies of large biodiesel molecules: an ONIOM/RRKM/Master-equation approach to the isomerization and dissociation kinetics of methyl decanoate radicals. Phys Chem Chem Phys. 2019 Feb 27;21(9):5232-5242. doi: 10.1039/c8cp05593a. PubMed PMID: 30775733.
4: Niu Y, Wang P, Xiao Z, Zhu J, Sun X, Wang R. Evaluation of the perceptual interaction among ester aroma compounds in cherry wines by GC-MS, GC-O, odor threshold and sensory analysis: An insight at the molecular level. Food Chem. 2019 Mar 1;275:143-153. doi: 10.1016/j.foodchem.2018.09.102. Epub 2018 Sep 17. PubMed PMID: 30724180.
5: Chen J, Nan R, Wang R, Zhang L, Shi J. Ester-Producing Mechanism of Ethanol O-acyltransferase EHT1 Gene in Pichia pastoris from Shanxi Aged Vinegar. Biomed Res Int. 2019 Jan 3;2019:4862647. doi: 10.1155/2019/4862647. eCollection 2019. PubMed PMID: 30719444; PubMed Central PMCID: PMC6335666.
6: Park MK, Choi HS, Kim YS, Cho IH. Change in profiles of volatile compounds from two types of Fagopyrum esculentum (buckwheat) soksungjang during fermentation. Food Sci Biotechnol. 2017 Aug 3;26(4):871-882. doi: 10.1007/s10068-017-0115-1. eCollection 2017. PubMed PMID: 30263615; PubMed Central PMCID: PMC6049563.
7: Geiger DK, Geiger HC, Morell DL. An exploration of O-H⋯O and C-H⋯π inter-actions in a long-chain-ester-substituted phenyl-phenol: methyl 10-[4-(4-hydroxyphenyl)phenoxy]decanoate. Acta Crystallogr E Crystallogr Commun. 2018 Apr 17;74(Pt 5):594-599. doi: 10.1107/S2056989017016589. eCollection 2018 May 1. PubMed PMID: 29850074; PubMed Central PMCID: PMC5947469.
8: Schmidt M, Deckwerth J, Schomäcker R, Schwarze M. Alkaline Hydrolysis of Methyl Decanoate in Surfactant-Based Systems. J Org Chem. 2018 Jul 20;83(14):7398-7406. doi: 10.1021/acs.joc.8b00247. Epub 2018 May 23. PubMed PMID: 29762024.
9: Sugiharto YEC, Lee H, Fitriana AD, Lee H, Jeon W, Park K, Ahn J, Lee H. Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. AMB Express. 2018 May 5;8(1):75. doi: 10.1186/s13568-018-0605-4. PubMed PMID: 29730843; PubMed Central PMCID: PMC5936482.
10: Zhang BQ, Luan Y, Duan CQ, Yan GL. Use of Torulaspora delbrueckii Co-fermentation With Two Saccharomyces cerevisiae Strains With Different Aromatic Characteristic to Improve the Diversity of Red Wine Aroma Profile. Front Microbiol. 2018 Apr 5;9:606. doi: 10.3389/fmicb.2018.00606. eCollection 2018. PubMed PMID: 29674999; PubMed Central PMCID: PMC5895779.
11: Pinto J, Oliveira AS, Azevedo J, De Freitas V, Lopes P, Roseira I, Cabral M, Guedes de Pinho P. Assessment of oxidation compounds in oaked Chardonnay wines: A GC-MS and (1)H NMR metabolomics approach. Food Chem. 2018 Aug 15;257:120-127. doi: 10.1016/j.foodchem.2018.02.156. Epub 2018 Mar 2. PubMed PMID: 29622187.
12: Pappa EC, Bontinis TG, Tasioula-Margari M, Samelis J. Microbial Quality of and Biochemical Changes in Fresh Soft, Acid-Curd Xinotyri Cheese Made from Raw or Pasteurized Goat's Milk. Food Technol Biotechnol. 2017 Dec;55(4):496-510. doi: 10.17113/ftb.55.04.17.5338. PubMed PMID: 29540984; PubMed Central PMCID: PMC5848199.
13: Franitza L, Nicolotti L, Granvogl M, Schieberle P. Differentiation of Rums Produced from Sugar Cane Juice (Rhum Agricole) from Rums Manufactured from Sugar Cane Molasses by a Metabolomics Approach. J Agric Food Chem. 2018 Mar 21;66(11):3038-3045. doi: 10.1021/acs.jafc.8b00180. Epub 2018 Mar 6. PubMed PMID: 29455529.
14: Chang PK, Yu L, Chen JC. Dopamine D3 receptor blockade rescues hyper-dopamine activity-induced deficit in novel object recognition memory. Neuropharmacology. 2018 May 1;133:216-223. doi: 10.1016/j.neuropharm.2018.01.046. Epub 2018 Feb 1. PubMed PMID: 29407766.
15: Mahmud ZA, Jenkins L, Ulven T, Labéguère F, Gosmini R, De Vos S, Hudson BD, Tikhonova IG, Milligan G. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84. Sci Rep. 2017 Dec 20;7(1):17953. doi: 10.1038/s41598-017-18159-3. PubMed PMID: 29263400; PubMed Central PMCID: PMC5738391.
16: Jaramillo IC, Sturrock A, Ghiassi H, Woller DJ, Deering-Rice CE, Lighty JS, Paine R, Reilly C, Kelly KE. Effects of fuel components and combustion particle physicochemical properties on toxicological responses of lung cells. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2018 Mar 21;53(4):295-309. doi: 10.1080/10934529.2017.1400793. Epub 2017 Dec 11. PubMed PMID: 29227181; PubMed Central PMCID: PMC5815945.
17: C RK, R LS, D A, V S, Vasudevan V, Krishnan MEG. Demonstration of bioprocess factors optimization for enhanced mono-rhamnolipid production by a marine Pseudomonas guguanensis. Int J Biol Macromol. 2018 Mar;108:531-540. doi: 10.1016/j.ijbiomac.2017.10.186. Epub 2017 Dec 5. PubMed PMID: 29208557.
18: Su HG, Yang H, Meng CW, Peng C, Guo L, Dai O. [Study on chemical constituents of seeds of Croton tiglium and their cytotoxicities]. Zhongguo Zhong Yao Za Zhi. 2016 Oct;41(19):3620-3623. doi: 10.4268/cjcmm20161920. Chinese. PubMed PMID: 28925158.
19: Andrade RP, Melo CN, Genisheva Z, Schwan RF, Duarte WF. Yeasts from Canastra cheese production process: Isolation and evaluation of their potential for cheese whey fermentation. Food Res Int. 2017 Jan;91:72-79. doi: 10.1016/j.foodres.2016.11.032. Epub 2016 Nov 30. PubMed PMID: 28290329.
20: Hu J, Kai D, Ye H, Tian L, Ding X, Ramakrishna S, Loh XJ. Electrospinning of poly(glycerol sebacate)-based nanofibers for nerve tissue engineering. Mater Sci Eng C Mater Biol Appl. 2017 Jan 1;70(Pt 2):1089-1094. doi: 10.1016/j.msec.2016.03.035. Epub 2016 Mar 18. PubMed PMID: 27772709.

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